2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
CAS No.: 1193388-12-3
Cat. No.: VC2806940
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193388-12-3 |
|---|---|
| Molecular Formula | C11H10F3NO2 |
| Molecular Weight | 245.2 g/mol |
| IUPAC Name | 2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C11H10F3NO2/c1-16-10-6-8(4-5-15)2-3-9(10)17-7-11(12,13)14/h2-3,6H,4,7H2,1H3 |
| Standard InChI Key | WCWNLAFKRNRWCD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CC#N)OCC(F)(F)F |
| Canonical SMILES | COC1=C(C=CC(=C1)CC#N)OCC(F)(F)F |
Introduction
Structural Information
Chemical Identity
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a benzene derivative featuring methoxy, trifluoroethoxy, and acetonitrile functional groups. The compound is identified by the following parameters:
| Identifier | Value |
|---|---|
| CAS Registry Number | 1193388-12-3 |
| Molecular Formula | C₁₁H₁₀F₃NO₂ |
| Molecular Weight | 245.2 g/mol |
| SMILES Notation | COC1=C(C=CC(=C1)CC#N)OCC(F)(F)F |
| InChI | InChI=1S/C11H10F3NO2/c1-16-10-6-8(4-5-15)2-3-9(10)17-7-11(12,13)14/h2-3,6H,4,7H2,1H3 |
| InChIKey | WCWNLAFKRNRWCD-UHFFFAOYSA-N |
The molecule contains a benzene ring with methoxy and trifluoroethoxy groups at positions 3 and 4, respectively, and an acetonitrile moiety extending from the ring structure .
Molecular Structure
The molecular structure of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile features a substituted benzene core. The methoxy group (-OCH₃) at position 3 and the trifluoroethoxy group (-OCH₂CF₃) at position 4 create an electron-rich aromatic system. The acetonitrile group (-CH₂CN) extends from the benzene ring, providing a nitrile functionality that significantly influences the compound's reactivity and potential applications in organic synthesis .
Physical Properties
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile possesses physical properties that are relevant to its handling, storage, and application in research and development.
Thermodynamic Properties
The compound exhibits the following thermodynamic characteristics:
| Property | Value |
|---|---|
| Melting Point | 62-64°C |
| Boiling Point | 295.6±40.0°C at 760 mmHg |
| Flash Point | 132.6±27.3°C |
| Density | 1.2±0.1 g/cm³ |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Polarizability | 21.5±0.5 10⁻²⁴cm³ |
These properties indicate that 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a solid at room temperature with moderate thermal stability, consistent with similar aromatic compounds containing trifluoroethoxy substituents .
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques. Mass spectrometry analysis reveals predictable collision cross-section (CCS) values for different adduct ions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 246.07364 | 156.1 |
| [M+Na]⁺ | 268.05558 | 165.6 |
| [M+NH₄]⁺ | 263.10018 | 158.1 |
| [M+K]⁺ | 284.02952 | 156.6 |
| [M-H]⁻ | 244.05908 | 145.8 |
| [M+Na-2H]⁻ | 266.04103 | 157.3 |
| [M]⁺ | 245.06581 | 153.6 |
| [M]⁻ | 245.06691 | 153.6 |
These collision cross-section values are useful for analytical identification and characterization of the compound in complex mixtures using ion mobility-mass spectrometry techniques .
Chemical Properties and Reactivity
Functional Group Reactivity
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile contains several reactive functional groups that can participate in various chemical transformations:
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The nitrile group (-CN) can undergo hydrolysis to form carboxylic acids or amides, reduction to form amines, and addition reactions with nucleophiles.
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The methoxy and trifluoroethoxy groups on the aromatic ring can influence the electronics of the system, affecting reactivity in electrophilic aromatic substitution reactions.
-
The benzylic position adjacent to the nitrile group is relatively acidic, allowing for potential alkylation or other transformations at this position.
Oxidation and Reduction Reactions
The compound can participate in various redox reactions:
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Oxidation: When treated with oxidizing agents such as potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding carboxylic acids, particularly at the benzylic position.
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Reduction: The nitrile group can be reduced using reagents like lithium aluminum hydride or sodium borohydride to yield primary amines or aldehydes, depending on the conditions and reducing agents employed.
Preparation Methods
Synthetic Routes
The synthesis of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with appropriate cyanide sources under specific reaction conditions. A common approach may include:
-
Preparation of the 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde intermediate
-
Conversion to the corresponding oxime
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Dehydration of the oxime to form the nitrile, or
-
Direct cyanation using reagents like tosylmethyl isocyanide (TosMIC)
Alternative methods might involve the alkylation of 3-methoxy-4-(2,2,2-trifluoroethoxy)phenylacetic acid followed by conversion to the nitrile via the amide.
Purification and Characterization
After synthesis, the compound can be purified through recrystallization, with the documented melting point of 62-64°C serving as a criterion for purity assessment . Chromatographic techniques including column chromatography or high-performance liquid chromatography (HPLC) may also be employed for purification, with characterization typically performed using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry.
Applications and Research
Role in Organic Synthesis
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile may serve as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules containing the 3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl scaffold. The nitrile functionality provides a versatile handle for further transformations, potentially leading to amines, amides, carboxylic acids, or heterocyclic compounds.
Future Research Directions
Expanding Synthetic Utility
Future research may focus on developing more efficient synthetic routes to 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile and exploring its utility as a building block in the synthesis of biologically active compounds. Investigations into catalytic methods for functionalization of the aromatic ring or transformation of the nitrile group could expand the compound's synthetic applications.
Structure-Activity Relationship Studies
Exploring the biological activities of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile and its derivatives could provide valuable insights into structure-activity relationships, particularly regarding the influence of the trifluoroethoxy group on biological properties such as receptor binding, metabolic stability, and membrane permeability.
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